molecular formula C23H19N3O5 B4051759 4-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)-N-(4-methyl-3-nitrophenyl)benzamide

4-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)-N-(4-methyl-3-nitrophenyl)benzamide

Cat. No.: B4051759
M. Wt: 417.4 g/mol
InChI Key: YQTPUYYGKCUYOL-UHFFFAOYSA-N
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Description

4-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)-N-(4-methyl-3-nitrophenyl)benzamide is a useful research compound. Its molecular formula is C23H19N3O5 and its molecular weight is 417.4 g/mol. The purity is usually 95%.
The exact mass of the compound 4-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-N-(4-methyl-3-nitrophenyl)benzamide is 417.13247072 g/mol and the complexity rating of the compound is 798. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Azo Polymers for Reversible Optical Storage

The synthesis and properties of azo polymers, particularly focusing on their application in reversible optical storage, have been explored. The study discusses the copolymerization of nitrophenyl benzamides with azo groups, leading to amorphous polymers that exhibit photoinduced birefringence. This property is significant for optical data storage, where information can be written and erased with light. The cooperative motion between azo and side groups within the polymer matrix is postulated to enhance the birefringence effect, marking a novel example of cooperative motion in amorphous polymers (Meng et al., 1996).

Synthesis and Structure of Tricyclic Amides

Another area of research focuses on the synthesis of tricyclic amides and their subsequent reactions. The tricyclic structure is synthesized and reacted with various benzoyl chlorides, followed by epoxidation. This research elucidates the structural properties of these compounds, which could be pivotal in designing novel materials or chemicals with specific functions. The confirmation of structures through spectroscopy and the potential for further chemical modifications highlight the compound's versatility in synthetic chemistry (Kas’yan et al., 2005).

Reactions of Carboxylic Acids and Derivatives

Investigations into the reactions of (3,5-dioxo-4-azatricyclo[5.2.1.02-endo,6-endo]dec-8-en-4-yl)carboxylic acids with p-nitrophenyl azide have been conducted. These studies provide insights into the formation of aziridine rings and the intermolecular nature of these reactions. Understanding these reactions can contribute to the development of new synthetic pathways and compounds with potential applications across various fields of chemistry and material science (Tarabara et al., 2009).

Anti-Tubercular Scaffold Synthesis

The synthesis and evaluation of novel derivatives for anti-tubercular activity have been explored, focusing on the development of compounds with potential medical applications. This research demonstrates the synthesis of benzamide derivatives and their testing against Mycobacterium tuberculosis, showcasing the compound's relevance in the search for new therapeutic agents. The study also emphasizes non-cytotoxic nature and potential as a lead in drug discovery (Nimbalkar et al., 2018).

Properties

IUPAC Name

4-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)-N-(4-methyl-3-nitrophenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N3O5/c1-12-2-7-16(11-18(12)26(30)31)24-21(27)13-5-8-17(9-6-13)25-22(28)19-14-3-4-15(10-14)20(19)23(25)29/h2-9,11,14-15,19-20H,10H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQTPUYYGKCUYOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)N3C(=O)C4C5CC(C4C3=O)C=C5)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)-N-(4-methyl-3-nitrophenyl)benzamide
Reactant of Route 2
Reactant of Route 2
4-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)-N-(4-methyl-3-nitrophenyl)benzamide
Reactant of Route 3
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Reactant of Route 3
4-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)-N-(4-methyl-3-nitrophenyl)benzamide
Reactant of Route 4
Reactant of Route 4
4-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)-N-(4-methyl-3-nitrophenyl)benzamide
Reactant of Route 5
Reactant of Route 5
4-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)-N-(4-methyl-3-nitrophenyl)benzamide
Reactant of Route 6
4-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)-N-(4-methyl-3-nitrophenyl)benzamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.